N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-26-13-5-3-2-4-12(13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-6-8-27-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHQBEPSMDORAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological properties. The inclusion of a methoxyphenyl group and a thiomorpholine moiety enhances its pharmacological profile. Understanding the structure-activity relationship (SAR) is crucial in predicting the compound's biological behavior.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various thiazolo derivatives, compounds similar to N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, indicating a promising antimicrobial profile .
Anti-inflammatory Activity
Thiazolo[4,5-d]pyrimidine derivatives have also been studied for their anti-inflammatory effects. The compound's potential to inhibit cyclooxygenase (COX) enzymes has been highlighted in various studies. For instance, one study reported that related compounds exhibited IC50 values against COX-II in the range of 0.52 to 22.25 μM . This suggests that this compound may also possess similar inhibitory effects.
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. Recent evaluations of thiazoloquinazoline derivatives showed promising antioxidant activities with IC50 values significantly lower than standard antioxidants . Given the structural similarities, it is plausible that this compound may exhibit comparable antioxidant capabilities.
In Vivo Studies
In vivo studies involving related thiazolo derivatives have demonstrated significant anti-inflammatory and analgesic effects in animal models. For example, one study reported a reduction in paw edema in rats treated with thiazolo compounds compared to controls . This suggests that this compound may have therapeutic potential in inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide. In vitro assays against various cancer cell lines have demonstrated significant antiproliferative effects. For instance, derivatives were tested against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer), showing promising results that warrant further exploration .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Disk diffusion assays have shown notable inhibition zones against pathogens like Candida albicans and gram-positive bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways in vitro, suggesting potential applications in treating inflammatory diseases .
Anticancer Screening
A comprehensive study evaluated the cytotoxicity of various thiazolo-pyrimidine derivatives using the MTT assay across multiple cancer cell lines. The results indicated that modifications to the thiazolo-pyrimidine scaffold could enhance anticancer activity significantly. Notably, certain compounds were selected for further testing by the National Cancer Institute under their Developmental Therapeutics Program .
Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial screening, several synthesized derivatives were tested against C. albicans and other bacterial strains. The results confirmed that specific structural modifications led to improved antimicrobial potency compared to unmodified analogs .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines/Pathogens Tested | Results Summary |
|---|---|---|
| Anticancer | A375, DU145, MCF-7 | Significant antiproliferative effects observed |
| Antimicrobial | Candida albicans, Gram-positive bacteria | Notable inhibition zones in disk diffusion assays |
| Anti-inflammatory | Various inflammatory models | Potential inhibition of inflammatory pathways |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
- The thiomorpholin-4-yl group at position 2 is rare in the evidence; most analogs use morpholine, benzylidene, or aryl groups . Thiomorpholin may enhance lipophilicity and metabolic stability compared to morpholine.
- The 2-methoxyphenyl acetamide substituent is structurally distinct from 4-methoxyphenyl (Compound 9) or fluorophenyl (), which could influence steric interactions and π-stacking .
Physicochemical and Bioactive Properties
- Melting Points: Thiazolo[4,5-d]pyrimidin derivatives (e.g., ) exhibit higher melting points (>400°C) due to rigid fused-ring systems and hydrogen bonding . The target compound’s melting point is expected to exceed 200°C based on structural similarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
